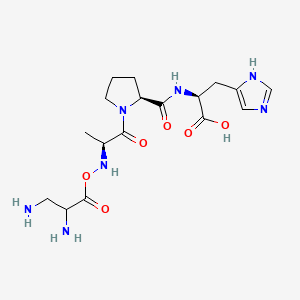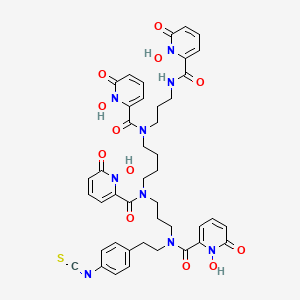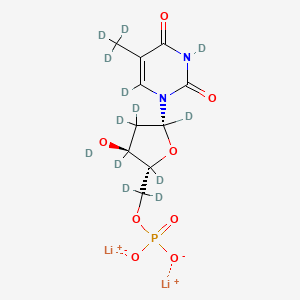
E3 Ligase Ligand-linker Conjugate 67
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 67 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 67 typically involves the conjugation of a ligand for the E3 ubiquitin ligase with a linkerCommon reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated synthesis and purification processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: E3 Ligase Ligand-linker Conjugate 67 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for the formation of the final conjugate, which can then be used in PROTACs .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary amines, DIPEA, and DMF. The reactions are typically carried out at elevated temperatures to facilitate the conjugation process .
Major Products Formed: The major product formed from these reactions is the this compound itself, which can then be used in the development of PROTACs for targeted protein degradation .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 67 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein degradation and to develop new PROTACs. In biology and medicine, it is used to target and degrade specific proteins involved in diseases, such as cancer. The compound is also used in industry to develop new therapeutic agents and to study the ubiquitin-proteasome system .
Mecanismo De Acción
The mechanism of action of E3 Ligase Ligand-linker Conjugate 67 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various E3 ubiquitin ligases .
Comparación Con Compuestos Similares
E3 Ligase Ligand-linker Conjugate 67 is unique in its ability to form a stable ternary complex with the target protein and the E3 ubiquitin ligase. Similar compounds include other E3 ligase ligands, such as those for cereblon, von Hippel-Lindau, and MDM2. These compounds also facilitate targeted protein degradation but may differ in their binding affinities and specificities .
Conclusion
This compound is a valuable compound in the field of targeted protein degradation. Its unique properties and wide range of applications make it an essential tool for scientific research and therapeutic development.
Propiedades
Fórmula molecular |
C35H52N4O9 |
|---|---|
Peso molecular |
672.8 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]phenoxy]ethoxy]ethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C35H52N4O9/c1-23(2)31(30-19-24(3)37-48-30)33(42)39-22-26(40)20-28(39)32(41)36-21-25-9-7-8-10-29(25)46-18-16-44-15-17-45-27-11-13-38(14-12-27)34(43)47-35(4,5)6/h7-10,19,23,26-28,31,40H,11-18,20-22H2,1-6H3,(H,36,41)/t26-,28+,31?/m1/s1 |
Clave InChI |
MNOPPCMODHWNHE-NAHHUDALSA-N |
SMILES isomérico |
CC1=NOC(=C1)C(C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=CC=C3OCCOCCOC4CCN(CC4)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=CC=CC=C3OCCOCCOC4CCN(CC4)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


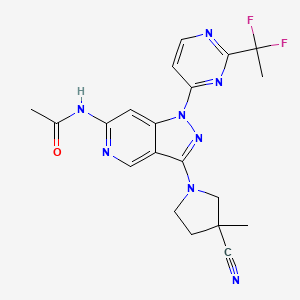
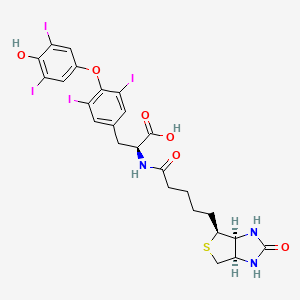
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)




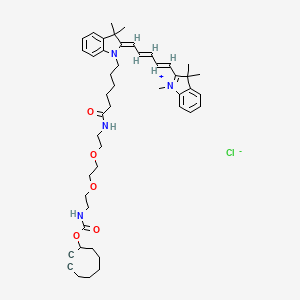
![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)

